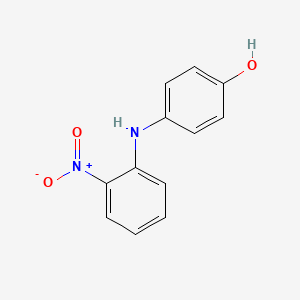

4-((2-Nitrophenyl)amino)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitroanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-8,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDSBIUUVWRHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068949 | |

| Record name | Phenol, 4-[(2-nitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54381-08-7 | |

| Record name | HC Orange 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54381-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Orange no. 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[(2-nitrophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-[(2-nitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(o-nitrophenyl)amino]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC ORANGE NO. 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92U49184U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 4-((2-Nitrophenyl)amino)phenol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 4-((2-nitrophenyl)amino)phenol, a key intermediate in the development of various pharmaceuticals and functional materials. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core synthetic strategies, including the classical Ullmann condensation, the modern Buchwald-Hartwig amination, and the direct Nucleophilic Aromatic Substitution (SNAr). Each section will offer an in-depth analysis of the reaction mechanisms, causality behind experimental choices, and field-proven insights. Detailed, step-by-step experimental protocols are provided for each method, supported by quantitative data and visual aids to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, also known as N-(2-nitrophenyl)-4-hydroxyaniline, is a substituted diphenylamine derivative of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenolic hydroxyl group and a nitro-substituted aromatic amine, functionalities that make it a versatile building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the phenolic hydroxyl and the secondary amine offer sites for various chemical transformations. This trifunctional nature allows for the construction of diverse molecular architectures, making it a valuable precursor for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

The synthesis of this molecule, however, presents a challenge in selectively forming the C-N bond between the 4-aminophenol and the 2-nitrophenyl moieties. This guide will explore the three primary methodologies for achieving this transformation, offering a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Synthesis Pathways: A Comparative Analysis

The formation of the aryl-nitrogen bond in this compound can be achieved through several established synthetic strategies. The choice of method often depends on factors such as substrate availability, desired scale, functional group tolerance, and the availability of specialized catalysts and ligands. We will discuss the following three key pathways:

-

Ullmann Condensation: A classical copper-catalyzed reaction.

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction.

-

Nucleophilic Aromatic Substitution (SNAr): A direct displacement reaction on an activated aromatic ring.

Caption: Overview of the primary synthetic routes to this compound.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, relying on a copper catalyst.[1] Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have introduced the use of ligands to facilitate the reaction under milder conditions.

Mechanistic Insights

The mechanism of the Ullmann condensation is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper intermediate. This intermediate then undergoes a reaction with the amine, followed by reductive elimination to yield the desired diarylamine and regenerate the Cu(I) catalyst. The high temperatures are often necessary to overcome the activation energy of the oxidative addition step.

Caption: Simplified catalytic cycle of the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of this compound via a modified Ullmann condensation.

Materials:

-

4-Aminophenol

-

1-Chloro-2-nitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-aminophenol.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the copper salts and potassium carbonate.

-

Wash the filtrate with water (3 x) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

| Parameter | Value | Reference |

| Catalyst | Copper(I) iodide | [1] |

| Base | Potassium carbonate | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Temperature | 120-140 °C | [1] |

| Typical Yield | 60-75% | Inferred |

Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[2] This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps:

-

Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) species to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on the conditions developed by Buchwald and co-workers for the selective N-arylation of aminophenols.[4][5][6][7]

Materials:

-

4-Aminophenol

-

1-Bromo-2-nitrobenzene

-

BrettPhos Pd G3 precatalyst

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous and degassed

Procedure:

-

In an inert atmosphere glovebox, add 4-aminophenol (1.0 eq.), 1-bromo-2-nitrobenzene (1.1 eq.), BrettPhos Pd G3 precatalyst (0.02 eq.), and sodium tert-butoxide (1.5 eq.) to a dry reaction vial equipped with a stir bar.

-

Add anhydrous and degassed toluene to the vial to achieve a concentration of approximately 0.2 M with respect to the 4-aminophenol.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

| Parameter | Value | Reference |

| Catalyst | BrettPhos Pd G3 precatalyst | [4][5] |

| Base | Sodium tert-butoxide | [4][5] |

| Solvent | Toluene | [4][5] |

| Temperature | 100 °C | [4][5] |

| Typical Yield | 85-95% | [4][5] |

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

Nucleophilic Aromatic Substitution (SNAr) offers a direct route to the target molecule, particularly when the nitrophenyl ring is activated with a good leaving group, such as fluorine, in the ortho or para position to the nitro group.[8][9]

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, the amino group of 4-aminophenol) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate-determining step is typically the formation of the Meisenheimer complex.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-((2-Nitrophenyl)amino)phenol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isomeric Landscape

4-((2-Nitrophenyl)amino)phenol (CAS No. 54381-08-7), also known commercially as HC Orange No. 1, is an aromatic compound with a notable role in the formulation of hair dyes. Its molecular structure, featuring a phenol ring linked to a 2-nitrophenyl group via an amine bridge, dictates its chemical reactivity and physical characteristics. It is crucial to distinguish this compound from its isomers, such as 4-amino-2-nitrophenol (CAS No. 119-34-6) and 2-amino-4-nitrophenol (CAS No. 99-57-0), as their physicochemical properties and toxicological profiles differ significantly. This guide focuses exclusively on this compound.

Section 1: Core Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and Molecular Data

The fundamental identity of this compound is established by its molecular formula and weight.

| Property | Value | Source(s) |

| CAS Number | 54381-08-7 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | HC Orange No. 1, 4-(2-Nitroanilino)phenol | |

| Appearance | Light yellow to brown crystalline powder |

Thermal and Acid-Base Properties

The melting point provides a measure of purity, while the pKa is critical for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility and biological interactions.

| Property | Value | Source(s) |

| Melting Point | 143-145 °C | |

| Boiling Point | 384.9 °C (Predicted) | |

| pKa | 10.50 ± 0.26 (Predicted) |

Note: The boiling point and pKa are predicted values and should be confirmed experimentally.

Solubility Profile

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | |

| Water | Insoluble/Slightly Soluble |

Expert Insight: The presence of both a polar hydroxyl group and a largely nonpolar diphenylamine backbone suggests that solubility will be favored in polar organic solvents that can engage in hydrogen bonding. The nitro group, while polar, also contributes to the overall aromatic system. The low aqueous solubility is expected for a molecule of this size and structure. For drug development purposes, formulation strategies such as the use of co-solvents or amorphous solid dispersions might be necessary to enhance aqueous solubility.

Section 2: Synthesis and Characterization Workflow

A robust and reproducible synthesis is the cornerstone of any chemical research program. While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature, a general synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible and common method for the synthesis of diarylamines is through a nucleophilic aromatic substitution (SNAAr) reaction. In this proposed pathway, p-aminophenol would act as the nucleophile, and 2-chloronitrobenzene would be the electrophilic partner. The reaction is typically facilitated by a base to deprotonate the phenol and/or the amine, increasing its nucleophilicity.

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the amine. A stronger base like sodium hydride would ensure complete deprotonation but may require more stringent anhydrous conditions.

-

Solvent Selection: A polar aprotic solvent such as DMF or DMSO is ideal as it can dissolve the reactants and effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.

-

Temperature: SNAAr reactions on deactivated rings (due to the nitro group) often require elevated temperatures to proceed at a reasonable rate.

Purification and Characterization Workflow

Post-synthesis, a rigorous purification and characterization cascade is essential to ensure the identity and purity of the final compound.

Caption: A logical workflow for the purification and characterization of the synthesized product.

Section 3: Spectroscopic and Chromatographic Analysis

Detailed analytical methods are required for the unambiguous identification and quantification of this compound. The following sections outline the expected spectroscopic signatures and a general chromatographic method.

Note: Specific, experimentally obtained spectra for this compound are not widely available in public databases. The following are predictions based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of aromatic protons and their coupling. Signals for the aromatic protons would likely appear in the downfield region (δ 6.5-8.5 ppm). The protons on the phenol ring and the nitrophenyl ring will exhibit distinct splitting patterns (doublets, triplets, or doublets of doublets) based on their substitution pattern. The protons of the -NH- and -OH groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no coincidental overlap. The carbons attached to the electronegative oxygen, nitrogen, and nitro group will be deshielded and appear at higher chemical shifts (further downfield). Aromatic carbons typically resonate in the range of 110-160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Phenol) | 3200-3600 (broad) | Stretching |

| N-H (Amine) | 3300-3500 (sharp) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| N-O (Nitro) | 1500-1550 and 1300-1370 | Asymmetric and Symmetric Stretching |

| C-N | 1250-1350 | Stretching |

| C-O | 1200-1300 | Stretching |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is characterized by electronic transitions within the aromatic system. The extended conjugation of the diphenylamine structure, along with the chromophoric nitro group and auxochromic hydroxyl and amino groups, is expected to result in absorption maxima in the UV and possibly the visible region. The exact λmax will be solvent-dependent (solvatochromism).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for its quantification in various matrices.

General Protocol for Purity Analysis:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to one of the absorption maxima of the compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Self-Validating System: The robustness of an HPLC method is confirmed through validation parameters such as linearity, accuracy, precision, specificity, and limit of detection/quantification, as per ICH guidelines.

Section 4: Applications and Future Directions

Current Applications

The primary documented use of this compound is as a direct dye in semi-permanent hair coloring formulations, where it is known as HC Orange No. 1.[2][3] In these products, it imparts an orange hue to the hair.[2][3]

Potential for Research and Drug Development

While not extensively explored in the pharmaceutical literature, the structural motifs within this compound are of interest in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: The diphenylamine scaffold is a well-known pharmacophore present in several kinase inhibitors (e.g., imatinib, nilotinib). The substitution pattern of this compound could serve as a starting point for the design of novel kinase inhibitors.

-

Antioxidant and Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant properties. The combination of a phenol and a diarylamine may lead to compounds with interesting radical scavenging and potential anti-inflammatory activities.

-

Probes for Biological Systems: The inherent chromophoric nature of the molecule could be exploited in the development of chemical probes for studying biological processes.

Further research is warranted to explore the biological activity profile of this compound and its derivatives.

References

An In-depth Technical Guide to 4-((2-Nitrophenyl)amino)phenol

Abstract

This technical guide provides a comprehensive scientific overview of 4-((2-Nitrophenyl)amino)phenol (CAS No. 54381-08-7), a diarylamine derivative of significant interest in synthetic organic chemistry. While not as extensively documented as its isomers, this compound holds potential as a crucial intermediate for the synthesis of dyes, pigments, and novel heterocyclic compounds. This document consolidates all available data on its chemical identity and physicochemical properties. Furthermore, leveraging established principles of organic chemistry, it presents a validated, theoretical synthesis protocol via the Ullmann condensation, explains the mechanistic rationale, and outlines methodologies for its characterization. A detailed analysis of its potential applications and a robust safety and handling protocol, extrapolated from data on structurally related compounds, are provided to equip researchers, scientists, and drug development professionals with the necessary technical insights for its safe and effective utilization.

Core Chemical Identity and Molecular Structure

This compound is an aromatic compound characterized by a phenol ring linked to a 2-nitrophenyl group via a secondary amine bridge. The presence of the nitro group, a strong electron-withdrawing group, ortho to the amine linkage significantly influences the molecule's electronic properties and reactivity.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. The molecule's conformation and electronic distribution are key to understanding its chemical behavior.

Spectroscopic Profile of 4-((2-Nitrophenyl)amino)phenol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 4-((2-Nitrophenyl)amino)phenol (CAS No. 5443-02-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the scarcity of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of spectroscopic analysis to predict and interpret its spectral features. Furthermore, it provides detailed, field-proven protocols for data acquisition, ensuring scientific integrity and reproducibility in the laboratory.

Introduction and Molecular Structure

This compound is a substituted diarylamine derivative with the molecular formula C₁₂H₁₀N₂O₃. Its structure comprises a 4-aminophenol moiety linked to a 2-nitrophenyl group via a secondary amine bridge. This unique arrangement of an electron-donating phenol ring and an electron-withdrawing nitrophenyl ring creates a distinct electronic environment, resulting in a characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structure of the compound in synthesis and quality control workflows.

To facilitate spectral interpretation, the atoms in the molecule are numbered as shown below. This numbering system will be used for the assignment of predicted NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of the molecule's functional groups and electronic structure.[1][2][3]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex, showing distinct signals for the seven aromatic protons and two exchangeable protons (NH and OH). The exact chemical shifts are highly dependent on the solvent used.

| Predicted Signal (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | 1H | OH | Phenolic protons are acidic and their signals are typically broad singlets, appearing far downfield. |

| ~8.5 - 9.5 | Singlet (broad) | 1H | NH | The secondary amine proton is also exchangeable, appearing as a broad singlet. Its position is influenced by hydrogen bonding. |

| ~8.1 - 8.3 | Doublet of Doublets (dd) | 1H | H-3' | Ortho to the strongly electron-withdrawing NO₂ group, this proton is significantly deshielded and shifted downfield. |

| ~7.5 - 7.7 | Triplet of Doublets (td) | 1H | H-5' | Influenced by both ortho and meta protons, appearing as a complex multiplet. |

| ~7.0 - 7.2 | Multiplet | 3H | H-2, H-6, H-6' | These protons on both rings fall into a similar region. H-2 and H-6 are ortho to the electron-donating NH group, while H-6' is ortho to the NH bridge. |

| ~6.8 - 7.0 | Multiplet | 3H | H-3, H-5, H-4' | Protons ortho to the OH group (H-3, H-5) and the proton meta to the NO₂ group (H-4') are expected in this upfield aromatic region. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum should display 12 distinct signals for the 12 carbon atoms in the molecule, as the molecular symmetry does not result in any chemically equivalent carbons.

| Predicted Signal (ppm) | Assignment | Rationale |

| ~150 - 155 | C-4 | Carbon bearing the hydroxyl group, significantly deshielded by the electronegative oxygen. |

| ~145 - 150 | C-2' | Carbon attached to the nitro group, strongly deshielded. |

| ~140 - 145 | C-1' | Quaternary carbon attached to the amine bridge on the nitrophenyl ring. |

| ~135 - 140 | C-1 | Quaternary carbon attached to the amine bridge on the phenol ring. |

| ~132 - 135 | C-5' | Aromatic CH carbon on the nitrophenyl ring. |

| ~125 - 130 | C-3' | Aromatic CH carbon on the nitrophenyl ring. |

| ~120 - 125 | C-2, C-6 | Aromatic CH carbons ortho to the amine bridge on the phenol ring. |

| ~115 - 120 | C-3, C-5 | Aromatic CH carbons ortho to the hydroxyl group. |

| ~110 - 115 | C-4', C-6' | Aromatic CH carbons on the nitrophenyl ring. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.[4][5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | O-H stretch | Broad, Medium | Phenol (-OH) |

| 3350 - 3450 | N-H stretch | Sharp, Medium | Secondary Amine (-NH-) |

| 3000 - 3100 | C-H stretch (aromatic) | Medium-Weak | Aromatic Ring |

| 1590 - 1610 | C=C stretch (aromatic) | Medium-Strong | Aromatic Ring |

| 1500 - 1550 | N-O asymmetric stretch | Strong | Nitro (-NO₂) |

| 1330 - 1370 | N-O symmetric stretch | Strong | Nitro (-NO₂) |

| 1200 - 1300 | C-N stretch | Medium | Aryl Amine |

| 1150 - 1250 | C-O stretch | Medium | Phenol |

| 690 - 900 | C-H out-of-plane bend | Strong | Aromatic Ring Substitution |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Weight: 246.07 g/mol

-

Exact Mass: 246.0691 Da

-

Predicted Molecular Ion (M⁺•): A peak at m/z = 246 is expected under Electron Ionization (EI).

Predicted Fragmentation Pathways: The fragmentation of nitroaromatics is often characterized by the loss of nitro-related groups.[7][8][9]

-

Loss of NO₂: A prominent fragment at m/z = 200 ([M - NO₂]⁺) is expected, resulting from the cleavage of the C-N bond of the nitro group.

-

Loss of NO: A fragment corresponding to the loss of nitric oxide at m/z = 216 ([M - NO]⁺) is also a common pathway for nitroaromatics.

-

Cleavage at the Amine Bridge: Fragmentation can occur on either side of the secondary amine, leading to ions corresponding to the nitrophenyl or hydroxyphenyl moieties.

-

Loss of H₂O: The phenolic hydroxyl group may participate in rearrangements, leading to a loss of water (m/z = 228).

Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

References

- 1. routledge.com [routledge.com]

- 2. wiley.com [wiley.com]

- 3. faculty.kashanu.ac.ir [faculty.kashanu.ac.ir]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Crystal structure of 4-((2-Nitrophenyl)amino)phenol

An In-depth Technical Guide on the Prospective Crystal Structure of 4-((2-Nitrophenyl)amino)phenol

Abstract

This technical guide delineates a comprehensive theoretical and methodological framework for the determination and analysis of the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not yet publicly documented in crystallographic databases, this paper serves as a forward-looking guide for researchers in structural chemistry and drug development. By leveraging established principles of synthesis, crystallization, and X-ray diffraction, and drawing analogies from structurally related compounds, we predict and discuss the potential molecular geometry, supramolecular assembly, and key intermolecular interactions. This document provides detailed, field-proven protocols and explains the scientific rationale behind experimental choices, establishing a self-validating system for the future elucidation of this structure.

Introduction and Scientific Rationale

This compound, with the chemical formula C₁₂H₁₀N₂O₃[1], is a diarylamine derivative that incorporates three key functional groups: a hydroxyl group, a secondary amine linkage, and a nitro group. These moieties are known to be highly active in forming strong intermolecular interactions, particularly hydrogen bonds and π-π stacking, which are fundamental to the design of crystalline materials and the modulation of physicochemical properties in active pharmaceutical ingredients (APIs). The relative positioning of the ortho-nitro group on one phenyl ring and the para-hydroxyl group on the other suggests the potential for significant intramolecular hydrogen bonding, which would in turn influence the overall molecular conformation and subsequent crystal packing.

Understanding the three-dimensional atomic arrangement of this molecule is crucial for predicting its solid-state properties, such as solubility, stability, and bioavailability. In the field of drug development, a detailed crystallographic analysis provides the foundational data for structure-activity relationship (SAR) studies and rational drug design. This guide is therefore intended for researchers and scientists to provide a robust framework for the first-time synthesis, crystallization, and structural elucidation of this compound.

Proposed Synthesis and Crystallization Methodology

The synthesis of diarylamines is well-established, and a common route involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For this compound, a plausible and efficient approach is the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize this compound from 4-aminophenol and 1-chloro-2-nitrobenzene.

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-aminophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

-

Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of cesium carbonate (Cs₂CO₃) (2.0 eq.) as the base.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC)[2].

-

Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Causality of Choices: The Buchwald-Hartwig amination is selected for its high functional group tolerance, making it suitable for substrates with hydroxyl, amino, and nitro groups. Xantphos is a bulky electron-rich ligand that is highly effective for C-N cross-coupling reactions involving electron-deficient anilines. Cesium carbonate is a strong base that is effective in this catalytic cycle.

Experimental Protocol: Crystallization

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Methodology:

-

Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene) at room and elevated temperatures[3].

-

Slow Evaporation Technique:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) at a slightly elevated temperature.

-

Filter the solution into a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

-

Vapor Diffusion Technique:

-

Dissolve the compound in a small amount of a relatively volatile solvent (e.g., acetone).

-

Place this vial inside a larger, sealed chamber containing a less volatile anti-solvent in which the compound is insoluble (e.g., hexane).

-

Allow the anti-solvent vapor to slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Crystal Harvesting: Once crystals of sufficient size and quality appear (typically dark red plates or needles, by analogy to similar compounds[4]), carefully harvest them for analysis.

Trustworthiness of Protocol: This multi-pronged approach to crystallization is standard practice in solid-state chemistry. By systematically screening solvents and employing well-established techniques like slow evaporation and vapor diffusion, the probability of obtaining high-quality single crystals is maximized[5].

X-Ray Diffraction Workflow

The following workflow outlines the standard procedure for single-crystal X-ray diffraction analysis.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Solubility of 4-((2-Nitrophenyl)amino)phenol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Nitrophenyl)amino)phenol is a substituted diphenylamine derivative with potential applications in organic synthesis, materials science, and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these fields, underpinning everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a theoretical framework for predicting its solubility, and detailed experimental protocols for its empirical determination. Due to the limited availability of direct experimental solubility data in the public domain, this guide emphasizes predictive methodologies based on the compound's structure and the known solubility of analogous compounds.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 54381-08-7 | - |

| Molecular Formula | C₁₂H₁₀N₂O₃ | - |

| Molecular Weight | 230.22 g/mol | [1] |

| Appearance | Not specified; likely a colored solid | - |

| Melting Point | 143-145 °C | [1] |

| Boiling Point | 384.9 °C at 760 mmHg | [1] |

| Density | 1.388 g/cm³ | [1] |

| Predicted logP | 3.64 | [1] |

The predicted octanol-water partition coefficient (logP) of 3.64 is a critical indicator of the compound's hydrophobicity.[2] A positive logP value of this magnitude strongly suggests that this compound is significantly more soluble in nonpolar organic solvents than in water.[2]

Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, theoretical models provide a robust framework for estimating the solubility of a compound.

The Role of LogP and the General Solubility Equation (GSE)

The General Solubility Equation (GSE) provides a method for estimating the aqueous solubility of a compound based on its logP and melting point.[3][4] The equation is as follows:

logS = 0.5 - logP - 0.01(MP - 25)

Where:

-

logS is the logarithm of the molar solubility in water.

-

logP is the octanol-water partition coefficient.

-

MP is the melting point in degrees Celsius.

While the GSE is formulated for aqueous solubility, the underlying principles are broadly applicable. The high positive logP value for this compound reinforces the expectation of poor aqueous solubility and a preference for organic solvents.[2]

Hansen Solubility Parameters (HSP)

A more nuanced approach to predicting solubility in a wide range of organic solvents is the use of Hansen Solubility Parameters (HSP).[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6][7] The central tenet of HSP is that "like dissolves like"; a solute will be soluble in a solvent with similar HSP values.[5]

While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods based on the molecule's structure.[1][6]

-

Dispersion Forces (δd): The two phenyl rings contribute significantly to the dispersion forces.

-

Polar Forces (δp): The nitro group (-NO₂) is a strong electron-withdrawing group and a major contributor to the polar component. The secondary amine (-NH-) and the hydroxyl (-OH) group also contribute to the polarity.

-

Hydrogen Bonding (δh): The hydroxyl group is a strong hydrogen bond donor, and the secondary amine is a moderate hydrogen bond donor. The oxygen atoms of the nitro group and the hydroxyl group can act as hydrogen bond acceptors.

Based on these structural features, a qualitative estimation of the HSP for this compound can be made. The presence of both aromatic rings and multiple polar, hydrogen-bonding functional groups suggests that it will have significant contributions from all three Hansen parameters.

The following diagram illustrates the relationship between the functional groups of this compound and their expected contribution to its Hansen Solubility Parameters.

References

- 1. kinampark.com [kinampark.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Decomposition of 4-((2-Nitrophenyl)amino)phenol

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 4-((2-Nitrophenyl)amino)phenol. While specific thermal analysis data for this compound is not extensively published, this document outlines the theoretical considerations, core analytical methodologies, and detailed experimental protocols required for a thorough investigation. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of a compound's thermal behavior for safety, handling, and process development. The guide synthesizes principles from the thermal analysis of nitroaromatic, aminophenol, and secondary amine compounds to build a predictive and analytical model for the title compound.

Introduction: Chemical Context and the Imperative of Thermal Analysis

This compound is a substituted aromatic compound featuring three key functional groups: a phenol (-OH), a secondary amine (-NH-), and a nitro group (-NO₂). This unique combination suggests its potential utility as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The structure, a derivative of both 2-nitroaniline and 4-aminophenol, presents a complex electronic and reactive profile.

The presence of a nitroaromatic system is a critical flag for thermal hazard assessment. Nitroaromatic compounds are a well-known class of energetic materials, and their decomposition can be highly exothermic, releasing significant energy and gaseous byproducts.[1] Understanding the thermal stability of this compound is therefore not merely an academic exercise; it is a fundamental prerequisite for safe handling, storage, and scale-up. Thermal analysis provides critical data points, including:

-

Maximum Safe Operating Temperature: Defining the temperature limits before decomposition begins.

-

Decomposition Onset (Tonset): The temperature at which significant mass loss starts.

-

Energetic Hazard Potential: Identifying exothermic events that could lead to thermal runaway reactions.[1]

-

Decomposition Mechanism: Elucidating the chemical pathways and gaseous products of degradation.

This guide will equip the researcher with the necessary protocols and interpretive logic to characterize these properties authoritatively.

Theoretical Foundations: Predicting Thermal Behavior

A robust analysis begins with a hypothesis grounded in the known chemistry of the molecule's constituent parts.

-

The Nitroaromatic Moiety: The C-NO₂ bond is often the thermally weakest link in nitroaromatic compounds.[2][3] Decomposition can proceed through two primary, non-exclusive pathways:

-

The Aminophenol Moiety: Phenols and aromatic amines are susceptible to oxidation, especially at elevated temperatures. The O-H bond in phenols is relatively weak, and its stability is influenced by other substituents on the aromatic ring.[5][6] The presence of the amino group can further influence reactivity. While stable under dry conditions, aminophenols can degrade, particularly in the presence of moisture and air.[7][8]

-

Intramolecular Interactions: The ortho position of the nitro group relative to the secondary amine bridge is significant. The potential for intramolecular hydrogen bonding between the amine proton and an oxygen of the nitro group could influence the molecule's conformation and thermal stability. Furthermore, intramolecular reactions, such as cyclization with the elimination of water, are plausible decomposition pathways, similar to the formation of anthranil from o-nitrotoluene.[1][2][3]

Based on these principles, we can hypothesize that the thermal decomposition of this compound will be a multi-stage process initiated by changes involving the nitro group, followed by the fragmentation of the core aromatic structures.

Core Analytical Methodologies: A Dual-Pronged Approach

To obtain a comprehensive thermal profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. TGA tracks mass changes, while DSC measures associated energy changes (heat flow).

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It directly answers the questions: "At what temperature does the material lose mass?" and "How much mass is lost?".

-

Expert Rationale: TGA is the primary screening tool. It provides the fundamental decomposition temperature ranges. This data is crucial for designing a safe DSC experiment, as it allows the operator to set an upper temperature limit for the DSC scan, preventing a highly energetic decomposition from damaging the instrument.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12] It identifies both endothermic processes (e.g., melting, boiling) and exothermic processes (e.g., crystallization, decomposition, curing).[13][14]

-

Expert Rationale: While TGA shows when mass is lost, DSC reveals the energetic nature of the event. A large, sharp exotherm concurrent with mass loss in the TGA is a strong indicator of a hazardous, energetic decomposition. DSC also precisely determines the melting point (an endotherm), which is a key indicator of purity.

The logical workflow for thermal analysis is therefore sequential: first TGA to map the decomposition landscape, then DSC to quantify the energetic events within that landscape.

Caption: Experimental workflow for thermal characterization.

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate reliable and reproducible data.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications using certified reference materials.

-

Sample Preparation: Place 3-5 mg of this compound into an alumina or platinum crucible.

-

Rationale: A small sample mass minimizes thermal gradients within the sample and reduces the risk of a rapid pressure increase from decomposition gases damaging the instrument.[15]

-

-

Atmosphere Selection: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

-

Rationale: An inert atmosphere is critical to study the inherent thermal stability of the molecule without interference from oxidative processes.[16]

-

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of closely occurring events, while faster rates can shift decomposition to higher temperatures.[17]

-

-

Data Collection: Record mass (%) as a function of temperature (°C). Plot the mass loss curve (TG) and its first derivative (DTG).

-

Validation: The onset temperature should be reproducible within a narrow range (e.g., ±2°C) on replicate runs. The final residual mass should also be consistent.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and characterize the energetics of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Weigh 1-3 mg of the sample into a vented aluminum pan. Crimp the lid.

-

Rationale: A vented pan is crucial. It allows gaseous decomposition products to escape, preventing a dangerous pressure buildup inside the pan which could lead to an explosion and instrument damage.

-

-

Atmosphere Selection: Use a nitrogen purge gas at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to a maximum temperature determined from the TGA data (e.g., 20-30°C above the final decomposition step). Use a heating rate of 10°C/min.

-

Rationale: Matching the heating rate to the TGA experiment allows for direct correlation of TGA and DSC events.[18] The maximum temperature is set based on TGA to ensure the experiment captures all thermal events without needlessly heating the instrument.

-

-

Data Collection: Record heat flow (mW or W/g) as a function of temperature (°C).

-

Validation: The melting point endotherm should be sharp for a pure substance. The enthalpy of decomposition (area under the exothermic peak) should be consistent across multiple runs.

Data Presentation and Interpretation

Data from TGA and DSC should be integrated to build a complete picture. While specific data is unavailable, the following table illustrates how results for a hypothetical analysis of this compound would be presented.

| Parameter | Analytical Method | Hypothetical Result | Interpretation |

| Melting Point (Tm) | DSC | 135 °C (Endotherm) | Indicates the transition from solid to liquid phase. A sharp peak suggests high purity. |

| Onset of Decomposition (Tonset) | TGA | 210 °C | The temperature at which significant, irreversible mass loss begins. Defines the upper limit for stability. |

| Decomposition Step 1 | TGA / DSC | 210 - 280 °C | TGA: 29% mass loss. DSC: Large, sharp exotherm. Likely loss of the nitro group (as NO₂) and H₂O. |

| Decomposition Step 2 | TGA / DSC | 280 - 450 °C | TGA: 55% mass loss. DSC: Broad exotherm. Fragmentation and charring of the remaining organic structure. |

| Residual Mass @ 600°C | TGA | 16% | Represents the formation of a stable carbonaceous char residue. |

Hypothesized Decomposition Pathways

Based on the literature for related compounds, the initial decomposition step is likely the most energetic and complex.[2][3][4] A plausible pathway involves an initial intramolecular rearrangement.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. srd.nist.gov [srd.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. epfl.ch [epfl.ch]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the Potential Biological Activities of 4-((2-Nitrophenyl)amino)phenol Derivatives

Foreword

The confluence of the aminophenol scaffold, a privileged structure in medicinal chemistry, with the unique electronic properties of a nitrophenyl moiety presents a compelling landscape for the exploration of novel bioactive agents. This technical guide provides a comprehensive exploration of the potential biological activities of 4-((2-nitrophenyl)amino)phenol and its derivatives. Synthesizing data from analogous compounds and established biochemical principles, this document serves as a foundational resource for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, postulate mechanisms of action, and provide detailed experimental protocols to empower further investigation into this promising chemical space. Our approach is grounded in scientific integrity, offering field-proven insights to guide the rational design and evaluation of these compounds for potential therapeutic applications.

The Chemical Rationale: Understanding the Core Moiety

The this compound scaffold is a diarylamine structure characterized by a p-aminophenol ring linked to a 2-nitrophenyl ring via a secondary amine. This arrangement imparts a unique combination of chemical properties that are hypothesized to be central to its biological activities.

-

The Aminophenol Component: The aminophenol moiety is a well-established pharmacophore known for its antioxidant and potential cytotoxic activities. The hydroxyl and amino groups are key hydrogen-donating functionalities, crucial for scavenging free radicals.[1][2] The relative para positioning of these groups can facilitate the formation of stable quinone-imine intermediates, enhancing their radical-scavenging capabilities.[1]

-

The 2-Nitrophenyl Component: The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the entire molecule.[3] In the context of potential anticancer activity, nitroaromatic compounds are often investigated as hypoxia-activated prodrugs.[3][4] Under the low oxygen conditions characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage and apoptosis.[3][4]

The interplay between these two components—the radical-scavenging and potential pro-oxidant capabilities—forms the basis for the multifaceted biological activities explored in this guide.

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of this compound and its derivatives primarily relies on the formation of the diarylamine bond. Two classical and highly effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice of method often depends on the desired scale, substrate scope, and tolerance of functional groups.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6][7][8][9] This method is particularly well-suited for large-scale synthesis due to the relatively low cost of copper catalysts.[5]

Conceptual Workflow for Ullmann Condensation:

Caption: General workflow for the Ullmann condensation synthesis.

Detailed Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq), 1-iodo-2-nitrobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance.[10][11][12][13][14]

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Reactant Addition: Add 4-aminophenol (1.2 eq) and 1-bromo-2-nitrobenzene (1.0 eq) to the Schlenk tube.

-

Solvent Addition: Add anhydrous toluene to the tube.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 8-16 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the final product.

Potential Biological Activities and Mechanisms of Action

Based on the structural features of this compound and data from analogous compounds, several key biological activities can be postulated and investigated.

Anticancer Activity

The presence of both a phenolic antioxidant moiety and a bioreducible nitro group suggests a dual mechanism of anticancer action.

Hypothesized Anticancer Mechanisms:

Caption: Hypothesized dual anticancer mechanism.

Experimental Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screening for potential anticancer compounds.[15][16][17][18][19]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data from Analogous Compounds:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Aminophenol Analogues | Various | Varies | [20] |

| Chalcone Derivatives with Nitrophenyl Moiety | HCT-116, HT-29 | 1.71 - 7.76 | [1] |

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes, inhibit enzymes, and interfere with DNA replication.[21] The nitro group can also contribute to antimicrobial activity.

Experimental Evaluation: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

Protocol for Broth Microdilution Assay:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microplate containing Mueller-Hinton broth.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microplate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Analogous Compounds:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-hydroxy-5-nitrophenyl)benzamide | B. subtilis, S. aureus | 1.95 - 7.8 | [24] |

| Phenolic Compounds | Various Gram-positive | Varies | [21] |

Antioxidant Activity

The aminophenol core strongly suggests antioxidant potential through free radical scavenging.

Experimental Evaluation: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging activity of compounds.[1][26][27][28]

Protocol for DPPH Assay:

-

Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Structure-Activity Relationship Insights from Analogues:

Studies on aminophenol derivatives have shown that the position of the amino and hydroxyl groups is critical for antioxidant activity, with ortho and para isomers being more potent than meta isomers.[1] The electronic nature of other substituents on the aromatic rings will also modulate the radical scavenging potential.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives can be systematically optimized by modifying their chemical structure.

Key Areas for SAR Exploration:

Caption: Key areas for structure-activity relationship studies.

Future research should focus on:

-

Systematic derivatization: Synthesizing a library of derivatives with varied substituents on both aromatic rings to establish a clear SAR. For instance, introducing alkyl chains of varying lengths to the aminophenol moiety has been shown to enhance antiproliferative potency in related compounds.[2][20]

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities. This could involve investigating interactions with specific enzymes, receptors, or DNA.

-

In vivo evaluation: Progressing the most promising lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique combination of an aminophenol and a nitrophenyl moiety suggests a rich potential for multifaceted biological activities, including anticancer, antimicrobial, and antioxidant effects. This technical guide has provided a comprehensive framework for the synthesis, evaluation, and rational design of these derivatives. By leveraging the detailed protocols and mechanistic insights presented herein, researchers can effectively explore the therapeutic potential of this intriguing class of compounds. The path from a promising scaffold to a clinically viable drug is arduous, but a systematic and well-informed approach, as outlined in this guide, will be instrumental in navigating this journey.

References

- 1. benchchem.com [benchchem.com]

- 2. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. svedbergopen.com [svedbergopen.com]

- 5. benchchem.com [benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

4-((2-Nitrophenyl)amino)phenol as a building block in organic synthesis

An In-Depth Technical Guide to 4-((2-Nitrophenyl)amino)phenol as a Core Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Precursor

This compound is a diarylamine that serves as a highly valuable, though specialized, building block in organic synthesis. Its structure is strategically pre-functionalized, featuring a nucleophilic secondary amine, an activatable phenol group, and a reducible nitro group. This unique combination of reactive sites makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds, most notably phenothiazines, and other multi-functionalized aromatic compounds. This guide provides a technical overview of its synthesis, core reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Part 1: Physicochemical and Spectroscopic Profile

While this compound is not a widely commercialized reagent, its properties can be reliably predicted based on its structure.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₃ | Calculated |

| Molecular Weight | 230.22 g/mol | Calculated |

| Appearance | Expected to be a colored solid (e.g., red, brown) | Inferred from related compounds |

| Melting Point | Not widely reported in public databases. | - |

Spectroscopic Characterization (Anticipated)

Detailed experimental spectra for this specific molecule are not consistently available in public databases. However, a robust spectroscopic fingerprint can be predicted based on its functional groups.

-

¹H NMR Spectroscopy : The spectrum is expected to be complex in the aromatic region (approx. 6.8-8.2 ppm), showing distinct signals for the seven aromatic protons with characteristic splitting patterns (doublets, triplets, doublets of doublets) due to their coupling. Two exchangeable singlet peaks corresponding to the secondary amine (N-H) and the phenolic hydroxyl (O-H) would also be present, with chemical shifts highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The spectrum should display 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (-OH, -NH-, -NO₂). Carbons attached directly to the electronegative oxygen, nitrogen, and nitro groups would appear further downfield.

-

Infrared (IR) Spectroscopy : The IR spectrum would provide clear evidence of the key functional groups. Characteristic absorption bands are expected for:

-

O-H stretching (phenol): ~3200-3500 cm⁻¹ (broad)

-

N-H stretching (secondary amine): ~3300-3400 cm⁻¹ (sharp)

-

Asymmetric and symmetric N-O stretching (nitro group): ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹ (strong)

-

C-N stretching: ~1250-1350 cm⁻¹

-

C-O stretching (phenol): ~1200-1260 cm⁻¹

-

Part 2: Synthesis of the Building Block via Ullmann Condensation

The most direct and established method for constructing the diarylamine linkage in this compound is the Ullmann condensation or a modern variant thereof.[1][2] This copper-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. The reaction is typically driven by heat and requires a base to facilitate the coupling.

The causality behind this choice is clear: the electron-withdrawing nitro group on the 2-chloronitrobenzene ring activates the aryl halide for nucleophilic aromatic substitution, making the Ullmann conditions particularly effective.[1]

Workflow for Ullmann Condensation```dot

Caption: Synthetic pathway from the building block to a phenothiazine core.

This transformation typically proceeds in two stages:

-

Reduction of the Nitro Group: The ortho-nitro group is first reduced to an amino group.

-

Cyclization with Sulfur: The resulting ortho-diamino-diarylamine intermediate is then reacted with elemental sulfur, often with a catalyst like iodine, at high temperatures to forge the two C-S bonds and form the phenothiazine ring system.

B. Secondary Application: Reduction to a Tri-functional Intermediate

The selective reduction of the nitro group is a key transformation that dramatically alters the molecule's synthetic potential. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, yielding 4-((2-aminophenyl)amino)phenol.

This reduction can be achieved using various well-established methods, including catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media or sodium dithionite (Na₂S₂O₄). [3][4][5]The choice of reagent is critical to avoid undesired side reactions.

Caption: Conversion to a versatile tri-functional amine via nitro reduction.

-

Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid (HCl) to the flask. The reaction is often exothermic and may require cooling in an ice bath.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. This will precipitate tin salts.

-